1-(2-Chloroethyl)-3-(2-furylmethyl)urea
Description
1-(2-Chloroethyl)-3-(2-furylmethyl)urea is a urea derivative characterized by a chloroethyl group and a furylmethyl substituent. Notably, nitrosation of this compound with sodium nitrite and hydrochloric acid yields a mixture of N1- and N3-nitrosourea isomers (1:1 ratio), though these isomers are challenging to separate chromatographically . This reactivity parallels other nitrosoureas, where isomerization significantly impacts biological activity .
Properties
CAS No. |
91621-12-4 |
|---|---|
Molecular Formula |
C8H11ClN2O2 |
Molecular Weight |
202.64 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(furan-2-ylmethyl)urea |
InChI |
InChI=1S/C8H11ClN2O2/c9-3-4-10-8(12)11-6-7-2-1-5-13-7/h1-2,5H,3-4,6H2,(H2,10,11,12) |
InChI Key |
VVYXILGQLAJZQA-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC(=O)NCCCl |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NCCCl |
Other CAS No. |
91621-12-4 |
Synonyms |
1-(2-chloroethyl)-3-(2-furylmethyl)urea CEFMU |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds :
- 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) : A benchmark nitrosourea with high carbamoylating activity and clinical efficacy against glioblastoma and lymphoma. Its dose-limiting toxicity is delayed myelosuppression .
- 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) : Exhibits superior lipid solubility, enhancing cerebrospinal fluid penetration. However, its therapeutic index is comparable to BCNU despite structural differences .
- Chlorozotocin : Features a glucose moiety, reducing carbamoylating activity and bone marrow toxicity while retaining DNA cross-linking efficacy .
Mechanistic Insights :
- DNA Cross-Linking: BCNU and chlorozotocin induce DNA interstrand cross-links, correlating with antitumor activity.
- Mutagenicity: Compounds with high DNA single-strand break induction (e.g., Compound I in ) exhibit elevated mutagenicity but reduced therapeutic activity, highlighting the trade-off between efficacy and genotoxicity.
*Inferred from nitrosation products.
Aryl-Substituted Chloroethylureas
Key Compounds :
Therapeutic Index :
- 4-tert-Butyl derivative : Achieves a 1.77-fold increase in survival time in L1210 leukemia models at 10 mg/kg, surpassing chlorambucil (1.6-fold) without significant toxicity .
Metal Complex Derivatives
Ruthenium-Based Analogs :
- Dichlorido[1-(2-chloroethyl)-3-(pyridin-4-ylmethyl)urea]ruthenium(II): A "piano-stool" Ru(II) complex with a DNA-intercalating pyridyl ligand. Exhibits a Ru–N bond length of 2.137 Å, comparable to similar Ru complexes, and forms hydrogen-bonded dimers in crystal structures . While cytotoxicity data are absent, such complexes are explored for multitargeted anticancer mechanisms .
Structure-Activity Relationships (SAR)
- Alkylating vs. Carbamoylating Activity : High alkylating activity (linked to short chemical half-life) correlates with improved antileukemic efficacy, while carbamoylating activity increases toxicity .
- Lipophilicity: Optimal octanol/water distribution coefficients (log P ~2–3) enhance blood-brain barrier penetration (e.g., CCNU) but may exacerbate toxicity .
- Substituent Effects : Bulky groups (e.g., tert-butyl) improve cytotoxicity and reduce systemic toxicity, as seen in aryl-substituted derivatives .
Pharmacokinetic and Toxicological Considerations
- BCNU vs. PCNU : PCNU, a piperidyl derivative, shows lower plasma AUC at equitoxic doses compared to BCNU, suggesting reduced clinical efficacy despite structural similarity .
- Biotransformation : Degradation of nitrosoureas generates isocyanates (e.g., 2-chloroethyl isocyanate), which inhibit DNA repair and potentiate cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
